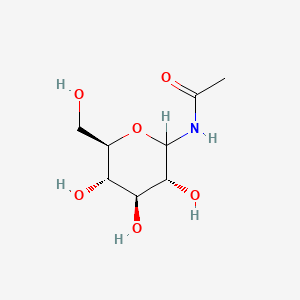
N-Acetylglucopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglucopyranosylamine is a derivative of glucose, specifically an amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is a key component in the structure of bacterial cell walls, chitin in arthropods, and other polysaccharides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylglucopyranosylamine typically involves the coupling of glycosyl acceptors with donors under specific conditions. For instance, the coupling of glycosyl acceptor with mannose thioglycoside donor mediated by N-iodosuccinimide and silver triflate yields disaccharides . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation, where genetically modified microorganisms are used to convert substrates like glucose into the desired compound. This method is advantageous due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetylglucopyranosylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of corresponding acids.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Corresponding acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranosylamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Acetylglucopyranosylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the study of cell wall biosynthesis in bacteria and the structural analysis of polysaccharides.
Medicine: Investigated for its potential in treating inflammatory diseases and as a component in drug delivery systems.
Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of various bioactive compounds
Wirkmechanismus
N-Acetylglucopyranosylamine exerts its effects through several mechanisms:
Molecular Targets: It interacts with enzymes involved in glycosylation processes, influencing the synthesis of glycoproteins and glycolipids.
Pathways Involved: The compound is involved in the biosynthesis of N-linked glycans, which play a crucial role in cell signaling and protein folding.
Vergleich Mit ähnlichen Verbindungen
N-Acetylglucosamine: A closely related compound with similar structural features but differing in its biological roles and applications.
N-Acetylgalactosamine: Another similar compound, differing in the configuration of the hydroxyl group on the second carbon atom.
Uniqueness: N-Acetylglucopyranosylamine is unique due to its specific role in the biosynthesis of bacterial cell walls and its involvement in the formation of complex polysaccharides. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its distinctiveness .
Eigenschaften
CAS-Nummer |
6983-36-4 |
|---|---|
Molekularformel |
C8H15NO6 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-8-7(14)6(13)5(12)4(2-10)15-8/h4-8,10,12-14H,2H2,1H3,(H,9,11) |
InChI-Schlüssel |
IBONACLSSOLHFU-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)NC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
1-GlcNAc N-acetyl-beta-D-glucopyranosylamine N-acetylglucopyranosylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















